1-Methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-4-ol
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Overview
Description
1-Methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-4-ol is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-4-ol typically involves the reaction of 4-methylacetophenone with hydrazine hydrate in the presence of a base, followed by cyclization. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, dihydropyrazoles, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor modulator, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-4-ol
- 1-Methyl-3,5-bis(4-chlorophenyl)-1H-pyrazol-4-ol
- 1-Methyl-3,5-bis(4-fluorophenyl)-1H-pyrazol-4-ol
Uniqueness
1-Methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
60627-43-2 |
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Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
1-methyl-3,5-bis(4-methylphenyl)pyrazol-4-ol |
InChI |
InChI=1S/C18H18N2O/c1-12-4-8-14(9-5-12)16-18(21)17(20(3)19-16)15-10-6-13(2)7-11-15/h4-11,21H,1-3H3 |
InChI Key |
PHHLNIVFANRKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2C)C3=CC=C(C=C3)C)O |
Origin of Product |
United States |
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